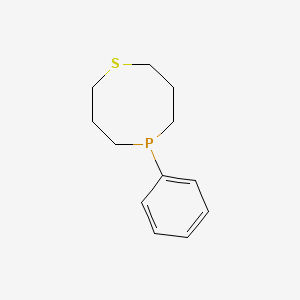
5-Phenyl-1,5-thiaphosphocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,5-thiaphosphocane is an organophosphorus compound characterized by a unique structure that includes a thiaphosphocane ring with a phenyl group attached
Vorbereitungsmethoden
The synthesis of 5-Phenyl-1,5-thiaphosphocane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired product under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
5-Phenyl-1,5-thiaphosphocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where reagents such as alkyl halides can replace the phenyl group.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,5-thiaphosphocane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,5-thiaphosphocane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Vergleich Mit ähnlichen Verbindungen
5-Phenyl-1,5-thiaphosphocane can be compared with other similar compounds such as:
Phenylphosphine: Unlike this compound, phenylphosphine lacks the thiaphosphocane ring, making it less versatile in forming complexes.
Thiophosphoryl Chloride: This compound contains a thiophosphoryl group but does not have the phenyl group, limiting its applications in organic synthesis.
Triphenylphosphine: While triphenylphosphine is widely used in organic synthesis, this compound offers unique reactivity due to the presence of the thiaphosphocane ring .
Eigenschaften
CAS-Nummer |
134021-39-9 |
|---|---|
Molekularformel |
C12H17PS |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
5-phenyl-1,5-thiaphosphocane |
InChI |
InChI=1S/C12H17PS/c1-2-6-12(7-3-1)13-8-4-10-14-11-5-9-13/h1-3,6-7H,4-5,8-11H2 |
InChI-Schlüssel |
FCOPOWMIBRXTIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(CCCSC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


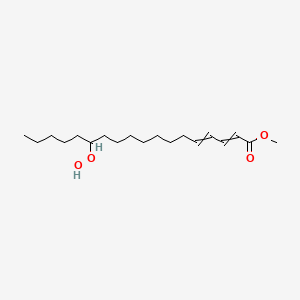
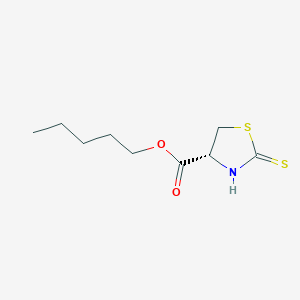
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
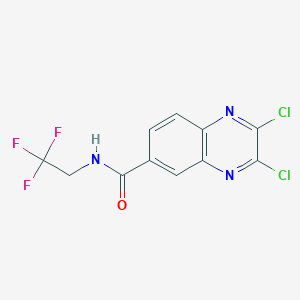
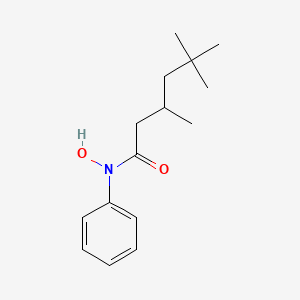
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
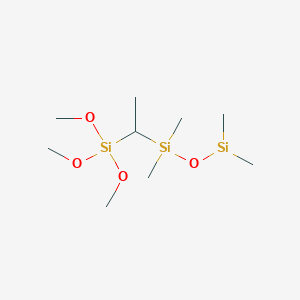
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
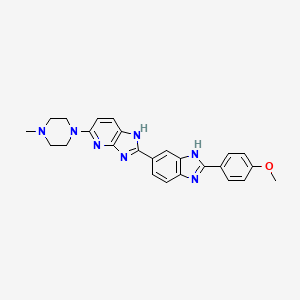
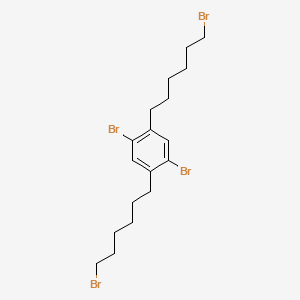

![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
